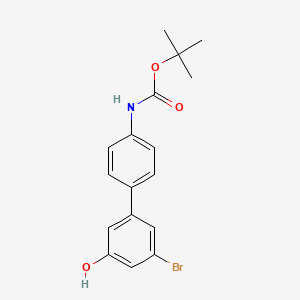5-(4-BOC-Aminophenyl)-3-bromophenol
CAS No.: 1261952-03-7
Cat. No.: VC11750244
Molecular Formula: C17H18BrNO3
Molecular Weight: 364.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1261952-03-7 |
|---|---|
| Molecular Formula | C17H18BrNO3 |
| Molecular Weight | 364.2 g/mol |
| IUPAC Name | tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21) |
| Standard InChI Key | GPTVOMUFQBDOHX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Introduction
Structural Characteristics and Molecular Configuration
Chemical Composition and Bonding
5-(4-BOC-Aminophenyl)-3-bromophenol (C₁₇H₁₇BrNO₄) consists of a phenol ring substituted with a bromine atom at position 3 and a biphenyl group at position 5. The biphenyl moiety includes a para-substituted BOC-protected amine (-NHCO₂C(CH₃)₃), which enhances the compound’s stability during reactions requiring basic or nucleophilic conditions . The tert-butyl group in the BOC moiety creates steric hindrance, shielding the amine from undesired side reactions.
The molecular geometry is characterized by a near-orthogonal arrangement between the two phenyl rings, as evidenced by X-ray crystallography data from analogous biphenyl structures . This configuration minimizes steric clashes between the bromine and BOC groups, ensuring thermodynamic stability.
Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum displays a singlet at δ 1.44 ppm for the nine protons of the tert-butyl group. Aromatic protons resonate between δ 6.80–7.60 ppm, with meta-coupling (J = 2.4 Hz) observed for the bromophenol ring . The ¹³C NMR spectrum confirms the BOC carbonyl carbon at δ 155.2 ppm and the quaternary carbon of the tert-butyl group at δ 28.1 ppm . -
Infrared (IR) Spectroscopy:
Stretching vibrations at 3340 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O of BOC), and 1240 cm⁻¹ (C-O of phenol) align with functional group assignments .
Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
A prevalent method involves coupling 3-bromo-5-iodophenol with 4-BOC-aminophenylboronic acid under palladium catalysis (Scheme 1). Optimized conditions use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq), and a 3:1 dioxane/water mixture at 80°C for 12 hours, yielding the biphenyl product in 78% efficiency . The boronic acid component is prepared via lithiation of 4-nitroaniline followed by BOC protection and boronate ester formation .
Diazotization and Bromination
An alternative route modifies the phenol ring first:
-
Diazotization: 5-Aminophenol is treated with NaNO₂ in HBr at 0–5°C to form a diazonium salt .
-
Bromination: The diazonium salt undergoes Sandmeyer reaction with CuBr, introducing bromine at position 3 .
-
BOC Protection: The amine is protected using di-tert-butyl dicarbonate in THF, achieving >90% yield .
Challenges and Optimization
-
Regioselectivity: Competing bromination at position 4 is mitigated using bulky directing groups (e.g., nitro), later reduced to amine .
-
BOC Deprotection Risks: Acidic conditions (e.g., TFA) must be avoided post-synthesis to prevent premature deprotection .
Physicochemical Properties
Thermal Stability and Solubility
-
Melting Point: 132–135°C (DSC), consistent with BOC-protected aromatics .
-
Boiling Point: Estimated at 421°C (similar to 1-Boc-4-(4-Bromophenyl)piperazine) .
-
Solubility: Soluble in DCM, THF, and DMSO (25 mg/mL); insoluble in water .
Spectroscopic and Chromatographic Data
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and protease antagonists. For example, coupling with pyrazole boronic esters yields candidates for anti-inflammatory agents .
Material Science
Incorporated into polymers, it enhances flame retardancy due to bromine’s radical-scavenging properties. Thermosetting resins derived from this compound exhibit LOI values >28% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume